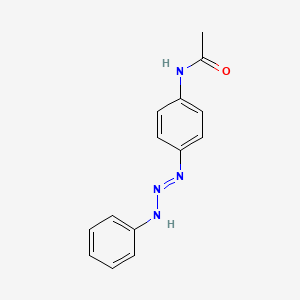![molecular formula C8H14Se B14748216 2-Selenaspiro[3.5]nonane CAS No. 185-13-7](/img/structure/B14748216.png)
2-Selenaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Selenaspiro[3.5]nonane is a unique organoselenium compound characterized by a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in its structure imparts distinct chemical properties that differentiate it from other spirocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Selenaspiro[3.5]nonane typically involves the reaction of selenium-containing precursors with suitable cyclization agents. One common method includes the use of selenium dioxide in the presence of a cyclizing agent to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Selenaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed under mild conditions to achieve substitution.
Major Products:
Applications De Recherche Scientifique
2-Selenaspiro[3.5]nonane has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways involving selenium.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Selenaspiro[3.5]nonane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur and nitrogen atoms in proteins, influencing their structure and function. This interaction can modulate various cellular pathways, including those involved in oxidative stress response and apoptosis.
Comparaison Avec Des Composés Similaires
2,7-Diazaspiro[3.5]nonane: Similar spirocyclic structure but contains nitrogen atoms instead of selenium.
2-Oxa-7-azaspiro[3.5]nonane: Contains oxygen and nitrogen atoms, used in medicinal chemistry.
2,7-Diazabicyclo[4.3.0]nonane: Another spirocyclic compound with different heteroatoms.
Uniqueness: 2-Selenaspiro[3.5]nonane is unique due to the presence of selenium, which imparts distinct redox properties and biological activity. Its ability to undergo specific chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
185-13-7 |
|---|---|
Formule moléculaire |
C8H14Se |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-selenaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14Se/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2 |
Clé InChI |
YEUBMMRYMKMTLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C[Se]C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



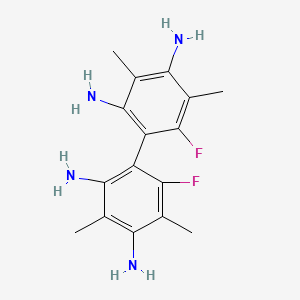

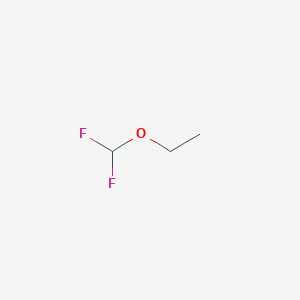
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
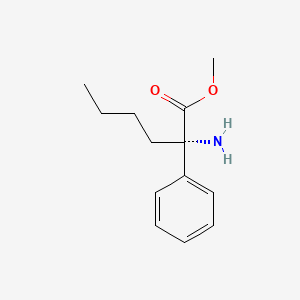
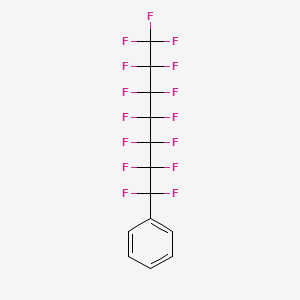
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
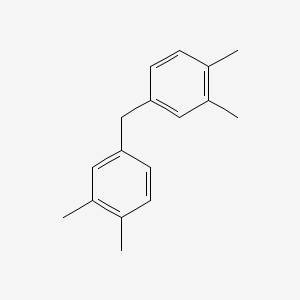
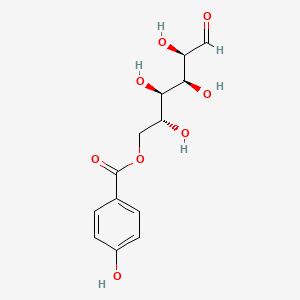
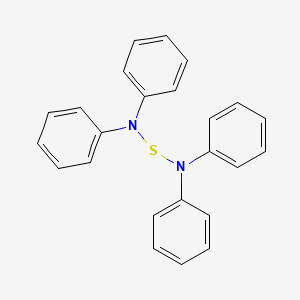
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
